molecular formula C23H18N4O3S B2911880 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide CAS No. 1797903-53-7

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide

Cat. No.: B2911880
CAS No.: 1797903-53-7
M. Wt: 430.48
InChI Key: WTLAMSOFBPLGLT-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a benzo[d][1,3]dioxol-5-yl (benzodioxole) group and a thiazole ring substituted with a pyridin-3-ylamino moiety. The benzodioxole group is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and binding affinity to biological targets such as kinases or GPCRs . The thiazole ring, a five-membered heterocycle with nitrogen and sulfur atoms, contributes to π-π stacking interactions and hydrogen bonding, which are critical for target engagement.

Synthesis of analogous compounds involves coupling benzodioxole-containing carboxylic acids with amine-functionalized thiazole intermediates using activating agents like HATU and DIPEA in polar aprotic solvents (e.g., DMF) . Purification typically employs preparative HPLC to achieve >95% purity .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S/c28-22(11-15-3-8-20-21(10-15)30-14-29-20)25-17-6-4-16(5-7-17)19-13-31-23(27-19)26-18-2-1-9-24-12-18/h1-10,12-13H,11,14H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLAMSOFBPLGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=CC=C(C=C3)C4=CSC(=N4)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide , often referred to as a heterocyclic derivative, has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Formula: C22H20N4O3
Molecular Weight: 384.39 g/mol
CAS Number: 301836-41-9

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Specifically, it has shown notable inhibition against certain kinases and has been evaluated for its antiviral properties.

Antiviral Properties

Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to our target compound. For instance, derivatives containing thiazole and pyridine moieties have been investigated for their efficacy against viral infections such as HSV-1 and others.

Key Findings:

  • Compounds with similar structures exhibited IC50 values ranging from 6.0 to 20 μg/100 μl against HSV-1, indicating significant antiviral activity with low cytotoxicity (CC50 values between 16 and 20 μg/100 μl) .
  • The presence of the pyridine group in the structure is believed to enhance binding affinity to viral proteins, thereby inhibiting replication .

Anticancer Activity

The compound has also been studied for its anticancer properties. Research indicates that compounds with benzo[d][1,3]dioxole and thiazole structures can induce apoptosis in cancer cells through various mechanisms.

Case Study:
In a study evaluating a series of thiazole derivatives, one compound demonstrated a significant reduction in cell viability in cancer cell lines with an IC50 value of approximately 10 μM. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

Table 1: Biological Activity Summary

Activity TypeTarget Virus/CancerIC50 (μg/100 μl)CC50 (μg/100 μl)
AntiviralHSV-16.0 - 2016 - 20
AnticancerVarious Cancer Lines~10Not specified

Research Findings

  • Antiviral Efficacy : A derivative similar to our compound showed up to 91% inhibition of HSV replication at a concentration of 50 μM , demonstrating potent antiviral activity .
  • Enzyme Inhibition : Binding studies indicated that the compound interacts with mitogen-activated protein kinases (MAPKs), which are crucial in cellular signaling pathways related to inflammation and cancer progression .
  • Cytotoxicity Studies : Cytotoxicity assays revealed that while exhibiting antiviral properties, the compound maintains a favorable safety profile with high CC50 values compared to its IC50 values, suggesting selective toxicity towards viral or cancer cells rather than normal cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Molecular Properties

The table below compares the target compound with structurally related acetamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocycle Type Reference
Target Compound C₂₃H₁₈N₄O₃S 430.47 Benzodioxole, pyridin-3-ylamino, thiazole Thiazole
N-(4-(Benzyloxy)-2-(pyridin-3-yl)phenethyl)acetamide (10o) C₂₂H₂₁N₃O₂ 367.42 Benzyloxy, pyridin-3-yl, phenethyl None
2-(5-(Benzodioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide C₁₉H₁₃F₃N₂O₄ 390.30 Benzodioxole, isoxazole, trifluoromethylphenyl Isoxazole
2-(2-((2-(Benzodioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide C₂₂H₂₀N₂O₄S₂ 440.50 Benzodioxole, thioether, dimethylphenyl Thiazole
2-(4-(3-(Benzodioxol-5-yl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide C₁₈H₁₆F₃N₃O₄ 395.33 Benzodioxole, ureido, trifluoroethyl Ureido linker
Key Observations:

Heterocycle Impact: Thiazole-containing compounds (target and ) exhibit higher molecular weights due to sulfur incorporation, which may improve membrane permeability compared to isoxazole derivatives .

Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic resistance but may reduce solubility. Pyridin-3-ylamino (target) versus pyridin-4-yl (10p in ): The 3-position substitution in the target compound facilitates stronger hydrogen bonding with Asp86 in kinase ATP pockets, as observed in docking studies .

Key Observations:
  • The target compound’s moderate yield (50%) reflects challenges in coupling sterically hindered benzodioxole-thiazole intermediates .
  • Cyclopropane-containing analogues (e.g., ) show lower yields due to ring strain and side reactions during cyclization.

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